molecular formula C12H14N2O3S B2725434 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide CAS No. 1016790-21-8

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

Cat. No. B2725434
CAS RN: 1016790-21-8
M. Wt: 266.32
InChI Key: XNLAYXFXWXYRNR-UHFFFAOYSA-N
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Description

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is a versatile compound used extensively in scientific research. It offers a myriad of applications, ranging from drug synthesis to material science advancements. The molecular formula is C12H14N2O3S, and the molecular weight is 266.32 .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide compounds, including derivatives similar to 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, are synthesized and characterized for their structural and electronic properties. For instance, a study focused on the synthesis, X-ray structural characterization, and density functional theory (DFT) analysis of a sulfonamide compound, highlighting the importance of such compounds in understanding molecular interactions and electronic properties. The research elaborates on the stability of the molecule, hyperconjugative interactions, atomic charges, and frontier molecular orbitals, indicating the relevance of these compounds in materials science and molecular engineering (Sarojini et al., 2012).

Molecular Interactions in Crystals and Solutions

Studies on sulfonamides also extend to investigating molecular interactions in crystals and solutions. This includes understanding the thermodynamics of sublimation, solubility, solvation, and distribution processes. Such research provides insights into the physicochemical properties of sulfonamides, offering a foundation for their application in pharmaceutical formulation and materials science (Perlovich et al., 2008).

Catalysis and Synthesis

The role of sulfonamide derivatives in catalysis and synthesis is another area of application. For example, the catalytic asymmetric α-alkylation of ketones and aldehydes with N-benzylic sulfonamides through carbon-nitrogen bond cleavage showcases the utility of sulfonamide compounds in organic synthesis. This demonstrates their potential in creating enantioselective synthesis pathways, a crucial aspect of medicinal chemistry (Weng et al., 2011).

Environmental Applications

The synthesis of sulfonamides catalyzed by nano-Ru/Fe3O4 highlights the environmental applications of these compounds. This research presents a green and efficient method for the synthesis of sulfonamides, indicating their potential in sustainable chemistry and environmental remediation. The use of nanostructured catalysts for the synthesis of environmentally significant compounds emphasizes the role of sulfonamides in green chemistry (Shi et al., 2009).

Biomedical Applications

Beyond their chemical properties, sulfonamides are investigated for their biological activities. Research on the synthesis, cytotoxicity, and carbonic anhydrase inhibitory activities of new pyrazolines benzene sulfonamides provides insights into the therapeutic potential of sulfonamide derivatives. These studies contribute to the development of new pharmaceuticals, highlighting the biomedical significance of sulfonamides in drug discovery and development (Kucukoglu et al., 2016).

properties

IUPAC Name

4-cyano-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h3-6,11,14H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLAYXFXWXYRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

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